2-bromo-N-(isoxazol-3-yl)acetamide
Description
2-Bromo-N-(isoxazol-3-yl)acetamide (CAS: 92931-33-4) is a brominated acetamide derivative featuring an isoxazole ring substituted at the N-position. Its molecular formula is C₅H₅BrN₂O₂, with a molar mass of 205.01 g/mol . Predicted physicochemical properties include a density of 1.835 g/cm³, boiling point of 410.2°C, and pKa of 10.87, indicating moderate basicity . The compound’s structure combines a reactive bromoacetamide group with the heterocyclic isoxazole moiety, making it a versatile intermediate in medicinal chemistry, particularly for alkylation reactions or as a precursor in drug discovery pipelines .
Properties
CAS No. |
92931-33-4 |
|---|---|
Molecular Formula |
C5H5BrN2O2 |
Molecular Weight |
205.01 g/mol |
IUPAC Name |
2-bromo-N-(1,2-oxazol-3-yl)acetamide |
InChI |
InChI=1S/C5H5BrN2O2/c6-3-5(9)7-4-1-2-10-8-4/h1-2H,3H2,(H,7,8,9) |
InChI Key |
GIWMPTVSSKUNBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CON=C1NC(=O)CBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table compares 2-bromo-N-(isoxazol-3-yl)acetamide with two analogs:
Key Observations :
- In contrast, the phenyl-substituted isoxazole derivative (CAS: 37852-59-8) adds steric bulk and aromaticity, which may influence binding interactions in target proteins .
- Reactivity : The parent compound’s smaller size and lower molar mass (205.01 g/mol) favor faster diffusion in synthetic reactions compared to bulkier analogs .
Research Findings and Limitations
- Predicted vs. Experimental Data : Physical properties (e.g., density, boiling point) for the parent compound are computational predictions; experimental validation is needed to confirm accuracy .
- Biological Data Gap : The evidence emphasizes synthetic utility over direct pharmacological profiling. Further studies are required to link structural features to specific biological activities.
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